molecular formula C17H16N4O3S2 B11364542 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11364542
M. Wt: 388.5 g/mol
InChI Key: QBGOFMNNSVDYAE-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a benzofuran moiety, and an oxazole ring

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be constructed through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The final step involves coupling the thiadiazole, benzofuran, and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the positions ortho and para to the oxygen atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Materials Science: The unique combination of functional groups could make this compound useful in the design of novel materials with specific electronic or optical properties.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of structure-activity relationships and reaction mechanisms.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar compounds to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide include other thiadiazole derivatives, benzofuran derivatives, and oxazole derivatives. These compounds may share some structural features and biological activities but differ in their specific functional groups and overall molecular architecture. The uniqueness of the compound lies in its combination of these three distinct moieties, which may confer unique properties and applications.

Conclusion

This compound is a compound with diverse potential applications in medicinal chemistry, materials science, and chemical research. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound’s unique combination of functional groups makes it a valuable target for further study and development.

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H16N4O3S2/c1-3-25-17-20-19-16(26-17)18-15(22)12-8-14(24-21-12)10-4-5-13-11(7-10)6-9(2)23-13/h4-5,7-9H,3,6H2,1-2H3,(H,18,19,22)

InChI Key

QBGOFMNNSVDYAE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C

Origin of Product

United States

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